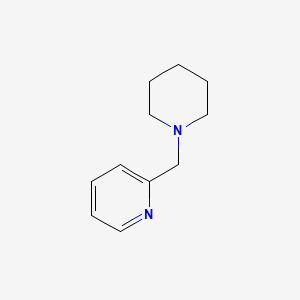

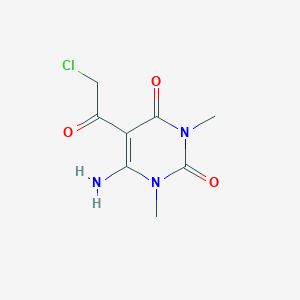

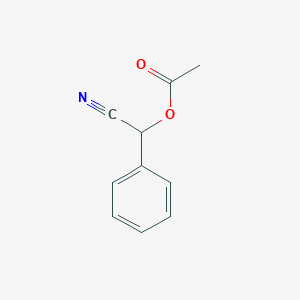

![molecular formula C11H12O2 B1266882 1-[3-(Allyloxy)phenyl]ethanone CAS No. 58621-54-8](/img/structure/B1266882.png)

1-[3-(Allyloxy)phenyl]ethanone

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 1-[3-(Allyloxy)phenyl]ethanone involves various chemical strategies. For example, Walters et al. (2003) introduced a new photoremovable protecting group for carboxylic acids, highlighting a methodology that could be adapted for synthesizing similar compounds. This approach emphasizes the versatility of phenyl]ethanone derivatives in chemical synthesis (Walters N. Atemnkeng, Larry D Louisiana II, Promise K. Yong, Breanne Vottero, A. Banerjee, 2003).

Molecular Structure Analysis

The molecular structure of phenyl]ethanone derivatives has been extensively studied. Şahin et al. (2011) used X-ray diffraction techniques and density functional theory (DFT) to analyze the structures of isomeric phenyl]ethanones, providing insights into the intricate molecular arrangements and hydrogen bonding patterns that could be relevant to understanding the structure of 1-[3-(Allyloxy)phenyl]ethanone (Șahin, Onur, Buyukgungor, Orhan, Albayrak, Çiğdem, Odabasoglu, Mustafa, 2011).

Chemical Reactions and Properties

Chemical reactions involving phenyl]ethanone derivatives demonstrate their reactivity and potential for forming diverse chemical structures. For instance, Manzano et al. (2015) described an Ullmann reaction that yielded an unexpected by-product, showcasing the unpredictability and complexity of reactions involving these compounds (Verónica E. Manzano, R. Baggio, F. D. Cukiernik, 2015).

Physical Properties Analysis

The physical properties of 1-[3-(Allyloxy)phenyl]ethanone derivatives can vary significantly. Čižmáriková et al. (2002) prepared a series of (3-alkoxymethyl-4-hydroxyphenyl)ethanones and studied their physicochemical and conformational properties, providing valuable data on the stability and conformational preferences of these compounds (R. Čižmáriková, M. Polakovičová, E. Mišíková, 2002).

Chemical Properties Analysis

The chemical properties of 1-[3-(Allyloxy)phenyl]ethanone derivatives are influenced by their molecular structure. Mary et al. (2015) conducted a comprehensive study involving FT-IR, NBO, HOMO-LUMO, and MEP analysis of a phenyl]ethanone derivative, revealing the molecule's stability, reactivity, and potential applications in nonlinear optics and as an anti-neoplastic agent (Y. Mary, C. Panicker, M. Sapnakumari, B. Narayana, B. Sarojini, A. Al‐Saadi, C. Van Alsenoy, J. A. War, 2015).

Scientific Research Applications

Photoremovable Protecting Group for Carboxylic Acids

1-[2-(2-Hydroxyalkyl)phenyl]ethanone, a variant of the compound , has been introduced as a new photoremovable protecting group for carboxylic acids. It shows effective protection and photolytic release of various carboxylic acids in 70-85% yields, showcasing its potential in organic synthesis and drug development (Atemnkeng et al., 2003).

Structural Chemistry and Anti-Inflammatory Activity

A study on phenyl dimer compounds, including variants of 1-[3-(Allyloxy)phenyl]ethanone, demonstrated anti-inflammatory activities in vivo on Wistar strain albino rats. The structural properties and the role of the substituent in crystal packing were also discussed (Singh et al., 2020).

Antimicrobial Activity

The compound 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, a derivative, was synthesized and tested for antimicrobial activity against gram-positive and gram-negative bacteria. Its synthesis from 4-chlorophenol, an active pharmaceutical ingredient, highlights its potential in drug research (Wanjari, 2020).

X-ray and DFT-Calculated Structures

The isomeric structures of 1-[4-(2-hydroxy-5-methoxybenzylideneamino)-phenyl]ethanone, related to the compound of interest, were determined using X-ray diffraction techniques. This research is significant for understanding the molecular and energetic behaviors of these compounds in various solvent media (Șahin et al., 2011).

Synthesis and Fungitoxicity

1-(3-(Benzylideneamino)phenyl)ethanone and its derivatives were synthesized and screened for fungitoxicity against several fungi. Their effectiveness in inhibiting spore germination positions them as potential fungicidal agents (Mehton et al., 2009).

Molecular Docking and ADMET Studies

Ethanone 1-(2-hydroxy-5-methyl phenyl), a variant of the compound, was studied for its antimicrobial properties and binding efficacy with proteins in Staphylococcus aureus. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were also assessed, underlining its potential in pharmaceutical applications (SRI SATYA et al., 2022).

properties

IUPAC Name |

1-(3-prop-2-enoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h3-6,8H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQBATDEVGIBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292963 | |

| Record name | 1-[3-(allyloxy)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Allyloxy)phenyl]ethanone | |

CAS RN |

58621-54-8 | |

| Record name | 58621-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[3-(allyloxy)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

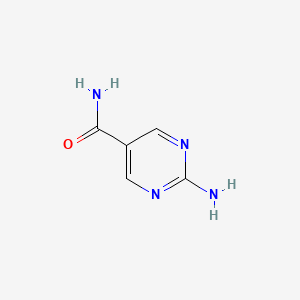

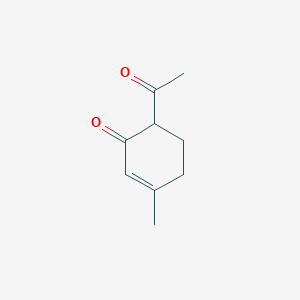

![N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B1266810.png)

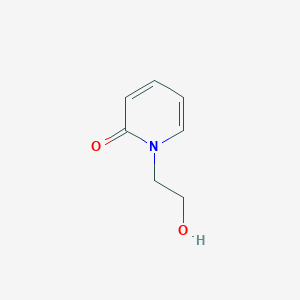

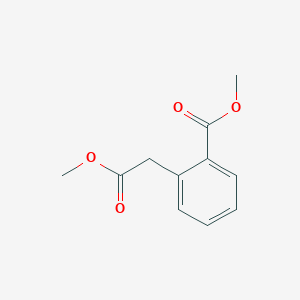

![2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid](/img/structure/B1266812.png)